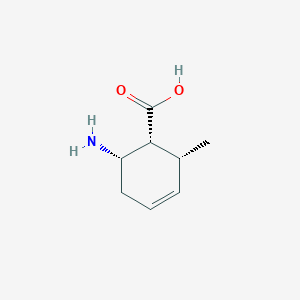![molecular formula C22H17NO2 B14210835 1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione CAS No. 830924-41-9](/img/structure/B14210835.png)
1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione typically involves multi-step organic reactions. One common method includes the Claisen–Schmidt condensation reaction, where 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole reacts with various aromatic aldehydes under ultrasound-assisted or solvent-free conditions . The reaction is carried out using 1,4-dioxane as a solvent and potassium hydroxide as a base at room temperature, yielding the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and environmental considerations. Solvent-free methods are particularly advantageous in industrial settings as they reduce the use of hazardous solvents and lower production costs.
化学反应分析
Types of Reactions
1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide and manganese(III) acetate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, manganese(III) acetate.
Reduction: Sodium borohydride.
Substitution: Iodine, aluminum chloride, ultrasonic irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring.
科学研究应用
1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as therapeutic agents against triple-negative breast cancer by promoting reactive oxygen species (ROS) stress-mediated apoptosis.
Materials Science: Indole derivatives are used in the development of organic electronics and photopolymerization materials.
Biological Research: The compound’s ability to induce apoptosis in cancer cells makes it a valuable tool for studying cell death mechanisms and cancer biology.
作用机制
The mechanism of action of 1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione involves the induction of apoptosis through the accumulation of reactive oxygen species (ROS). This leads to the activation of the intrinsic apoptosis pathway, involving caspase 9 and the Bax/Bcl-2 pathway . The compound targets cancer cells, promoting cell death and reducing cell viability.
相似化合物的比较
Similar Compounds
Indane-1,3-dione: A versatile building block used in biosensing, bioactivity, and bioimaging.
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3,3-Diindolylmethane: Another indole derivative with potential anticancer activity.
Uniqueness
1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione stands out due to its specific structural features that enable it to effectively induce apoptosis in cancer cells. Its ability to promote ROS-mediated apoptosis through the intrinsic pathway makes it a unique and promising compound for therapeutic applications.
属性
CAS 编号 |
830924-41-9 |
|---|---|
分子式 |
C22H17NO2 |
分子量 |
327.4 g/mol |
IUPAC 名称 |
1,3-dimethyl-2-(2-phenylethenyl)benzo[f]indole-4,9-dione |
InChI |
InChI=1S/C22H17NO2/c1-14-18(13-12-15-8-4-3-5-9-15)23(2)20-19(14)21(24)16-10-6-7-11-17(16)22(20)25/h3-13H,1-2H3 |
InChI 键 |
PHXRXALXELIMRN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C2=C1C(=O)C3=CC=CC=C3C2=O)C)C=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2-Ethanediamine, N-cyclooctyl-N'-[1-(1-naphthalenyl)ethyl]-](/img/structure/B14210760.png)

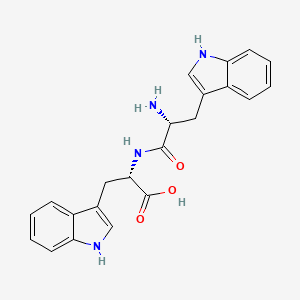
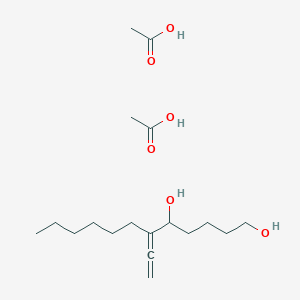
![6-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14210810.png)
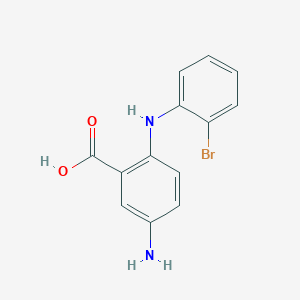
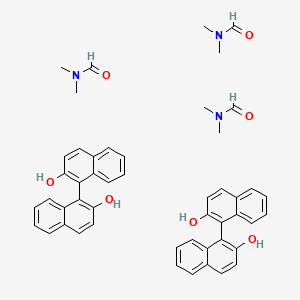
![Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]-](/img/structure/B14210833.png)
![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]piperidin-2-one](/img/structure/B14210838.png)

![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
